"2-(Cyanoacetyl)-1-benzylpyrrole" CAS number 77640-05-2
"2-(Cyanoacetyl)-1-benzylpyrrole" CAS number 77640-05-2
An In-depth Technical Guide to 2-(Cyanoacetyl)-1-benzylpyrrole (CAS 77640-05-2)
This guide provides a comprehensive technical overview of 2-(Cyanoacetyl)-1-benzylpyrrole, a specialized heterocyclic ketone. Aimed at researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, and potential applications as a versatile chemical intermediate. While direct literature on this specific molecule is sparse, this paper synthesizes information from analogous structures and established chemical principles to provide a robust and scientifically grounded perspective.
Introduction and Molecular Overview
2-(Cyanoacetyl)-1-benzylpyrrole, identified by CAS Number 77640-05-2, is a derivative of pyrrole featuring a cyanoacetyl group at the C2 position and a benzyl group protecting the nitrogen atom. Its IUPAC name is 3-(1-benzylpyrrol-2-yl)-3-oxopropanenitrile[]. The structure combines the aromatic, electron-rich pyrrole ring with two reactive functional groups: a ketone and a nitrile. This arrangement makes it a valuable synthon, or building block, for constructing more complex heterocyclic systems, which are prevalent in pharmaceuticals and functional materials[2][3].
The N-benzyl group serves as a common protecting group in pyrrole chemistry, enhancing stability and solubility in organic solvents while preventing unwanted side reactions at the nitrogen atom. The cyanoacetyl moiety is a particularly useful functional handle. The active methylene group, positioned between the carbonyl and cyano groups, is acidic and can readily participate in a wide range of carbon-carbon bond-forming reactions, such as Knoevenagel condensations and Michael additions[3].
This guide will elucidate a probable synthetic route, detail expected analytical characteristics, and explore the compound's potential as a precursor to novel chemical entities in drug discovery and beyond.
Synthesis, Purification, and Mechanism
The most logical and established method for synthesizing 2-(Cyanoacetyl)-1-benzylpyrrole is the Friedel-Crafts acylation of 1-benzylpyrrole. Pyrroles are highly reactive aromatic compounds that readily undergo electrophilic substitution, preferentially at the C2 position.
Proposed Synthesis Pathway: Friedel-Crafts Acylation
The synthesis involves the reaction of 1-benzylpyrrole with a suitable cyanoacetylating agent. While cyanoacetyl chloride is a possible reagent, its high reactivity can sometimes lead to side reactions. A more controlled approach involves using cyanoacetic acid in the presence of a peptide coupling agent or converting it to a mixed anhydride in situ. An alternative and common method is the Vilsmeier-Haack type acylation using a reagent prepared from cyanoacetic acid and an activating agent like phosphorus oxychloride or oxalyl chloride in a suitable solvent.
Rationale for Method Selection:
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Regioselectivity: Friedel-Crafts acylation of N-substituted pyrroles is well-documented to proceed with high selectivity for the C2 position due to the stabilization of the cationic intermediate (the σ-complex).
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Substrate Availability: The starting material, 1-benzylpyrrole (CAS 2051-97-0), is commercially available and can be synthesized from pyrrole and benzyl bromide[4][5]. Cyanoacetic acid is also a common and inexpensive reagent.
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Versatility: This method is a cornerstone of heterocyclic chemistry and is adaptable to various scales, from laboratory research to process development[2].
Detailed Experimental Protocol (Prophetic)
Materials:
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1-benzylpyrrole (1.0 eq)
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Cyanoacetic acid (1.2 eq)
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Phosphorus oxychloride (POCl₃) (1.2 eq)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for elution
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
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Reagent Addition: Slowly add phosphorus oxychloride (1.2 eq) to the stirred DCM. Subsequently, add cyanoacetic acid (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture for 15-20 minutes to allow for the formation of the acylating agent.
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Substrate Addition: Dissolve 1-benzylpyrrole (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and saturated sodium bicarbonate solution. Stir vigorously until gas evolution ceases.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
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Washing and Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Isolation: Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield 2-(Cyanoacetyl)-1-benzylpyrrole as a solid or oil.
Visualization of Synthesis and Workflow
The following diagrams illustrate the chemical reaction and the purification workflow.
Caption: Proposed synthesis of 2-(Cyanoacetyl)-1-benzylpyrrole via Friedel-Crafts acylation.
Caption: Workflow for the purification of 2-(Cyanoacetyl)-1-benzylpyrrole by flash chromatography.
Physicochemical Properties and Analytical Characterization
The structural features of 2-(Cyanoacetyl)-1-benzylpyrrole dictate its physical properties and spectral characteristics.
Tabulated Physicochemical Data
| Property | Value | Source / Method |
| CAS Number | 77640-05-2 | Registry |
| IUPAC Name | 3-(1-benzylpyrrol-2-yl)-3-oxopropanenitrile | BOC Sciences[] |
| Molecular Formula | C₁₄H₁₂N₂O | Calculated |
| Molecular Weight | 224.26 g/mol | Calculated |
| Appearance | Expected to be an off-white to yellow solid | Analogy |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, Acetone; Insoluble in water | Analogy |
| InChI Key | ZRKKMPGGTGOVBO-UHFFFAOYSA-N | BOC Sciences[] |
Expected Spectroscopic Signatures
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Benzyl Protons: A multiplet around 7.2-7.4 ppm (5H) corresponding to the phenyl ring, and a singlet around 5.5 ppm (2H) for the benzylic methylene (N-CH₂-Ph).
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Pyrrole Protons: Three distinct signals in the aromatic region (6.0-7.0 ppm), each integrating to 1H. The H5 proton (adjacent to the N-benzyl group) would likely be the most downfield, followed by the H3 and H4 protons.
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Cyanoacetyl Methylene Protons: A sharp singlet around 4.0-4.5 ppm (2H) for the active methylene group (-CO-CH₂-CN).
-
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon: A signal in the downfield region, ~180-190 ppm.
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Nitrile Carbon: A signal around 115-120 ppm.
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Aromatic Carbons: Multiple signals between 110-140 ppm for the pyrrole and phenyl rings.
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Methylene Carbons: A signal for the benzylic carbon (~50 ppm) and the active methylene carbon (~30-35 ppm).
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IR (Infrared) Spectroscopy:
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Nitrile (C≡N) Stretch: A sharp, strong absorption band around 2250 cm⁻¹.
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Carbonyl (C=O) Stretch: A strong absorption band around 1680-1700 cm⁻¹.
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C-H Aromatic Stretch: Signals above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
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The molecular ion peak [M]⁺ would be observed at m/z = 224.26. Common fragmentation patterns would include the loss of the benzyl group (m/z = 91) and fragmentation of the cyanoacetyl side chain.
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Potential Applications in Research and Development
The true value of 2-(Cyanoacetyl)-1-benzylpyrrole lies in its potential as a versatile intermediate for synthesizing more complex molecules, particularly heterocyclic compounds of interest in drug discovery.
Intermediate for Bioactive Heterocycles
The 2-acylpyrrole scaffold is a core structure in several biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and Zomepirac[2]. The cyanoacetyl group in the target molecule provides a reactive handle to build upon this core.
The active methylene group can be:
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Alkylated or Arylated: To introduce further substituents.
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Used in Condensation Reactions: Reacting with aldehydes or ketones (Knoevenagel condensation) to form α,β-unsaturated systems.
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Used in Cyclization Reactions: Reacting with bifunctional reagents to construct new rings fused to the pyrrole core. For example, reaction with hydrazine or hydroxylamine could yield pyrazole or isoxazole derivatives, respectively.
Cyanoacetamide derivatives, in general, are widely utilized as synthons for a variety of heterocyclic systems[3].
Caption: Potential synthetic pathways from 2-(Cyanoacetyl)-1-benzylpyrrole to diverse heterocyclic scaffolds.
Parallels in Biological Activity
While no specific biological data exists for this compound, related structures offer clues to its potential.
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Lipase Inhibition: Certain cyanoacetyl hydrazone derivatives have shown potential as pancreatic lipase inhibitors, an approach for anti-obesity agents[6].
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Receptor Antagonism: N'-cyano derivatives have been synthesized and evaluated as P2X7 antagonists, which are targets for inflammatory conditions[7].
-
General Synthetic Utility: The broader class of cyanoacetamide derivatives serves as precursors for a vast range of heterocyclic compounds with diverse biological activities[3][8].
These examples highlight the potential of the cyanoacetyl moiety to be a pharmacophore or a key reactive intermediate in the synthesis of bioactive molecules.
Safety, Handling, and Storage
As with any laboratory chemical, 2-(Cyanoacetyl)-1-benzylpyrrole should be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and bases.
Conclusion
2-(Cyanoacetyl)-1-benzylpyrrole (CAS 77640-05-2) represents a strategically functionalized building block with significant potential in synthetic organic and medicinal chemistry. Although not extensively studied as an individual entity, its structure is primed for elaboration into more complex and potentially bioactive molecules. The probable synthesis via Friedel-Crafts acylation is straightforward, and the presence of the versatile cyanoacetyl group opens numerous avenues for further chemical modification. This guide provides a foundational framework for researchers looking to utilize this compound as a key intermediate in the rational design and synthesis of novel heterocyclic compounds for drug discovery and materials science applications.
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- Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. (Source details not fully available). This article discusses the synthesis of 2-aroylpyrroles, which are structurally related to the topic compound and are core structures in NSAIDs like Tolmetin and Zomepirac.
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Synthesis of (5aS)-2-benzylthio-3-cyano-4,5a,6,7,8,10-hexahydro-5H-pyrrolo[1,2-a]thieno[3,2-e][4]diazepine-5,10-diones. ResearchGate. [Link]
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Morytko, M. J., et al. (2008). Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(6), 2093-6. [Link]
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